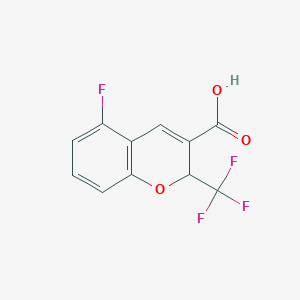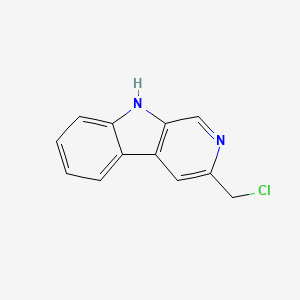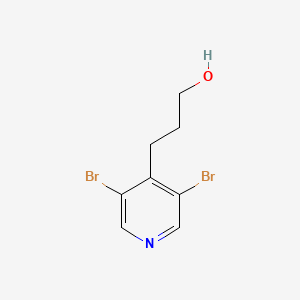
3-(3,5-Dibromopyridin-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromopyridin-4-yl)propan-1-ol is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a propanol group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromopyridin-4-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the propanol group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions on the pyridine ring. The subsequent introduction of the propanol group can be achieved through various organic reactions, such as Grignard reactions or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dibromopyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives with reduced bromine atoms.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dibromopyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the propanol group can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dibromo-pyridin-4-yl)-ethanol: Similar structure with an ethanol group instead of a propanol group.
N-[1-(3,5-dibromo-pyridin-4-yl)-meth-(E)-ylidene]-N’-methylhydrazine: Contains a hydrazine group instead of a propanol group.
Uniqueness
3-(3,5-Dibromopyridin-4-yl)propan-1-ol is unique due to the presence of the propanol group, which can impart different chemical and biological properties compared to its analogs. The specific positioning of the bromine atoms and the propanol group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9Br2NO |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
3-(3,5-dibromopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H9Br2NO/c9-7-4-11-5-8(10)6(7)2-1-3-12/h4-5,12H,1-3H2 |
InChI-Schlüssel |
UJMVZUVDWPIMER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)CCCO)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

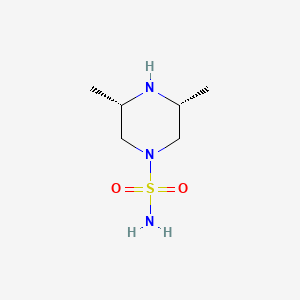

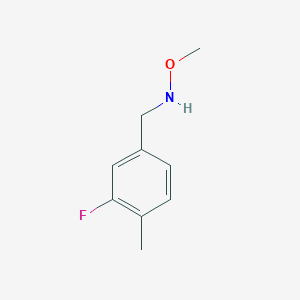
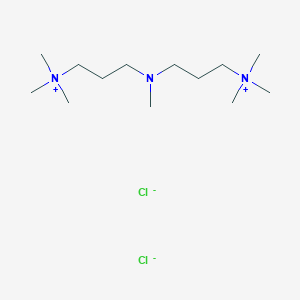

![2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol](/img/structure/B8555462.png)
![8-Chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine](/img/structure/B8555473.png)
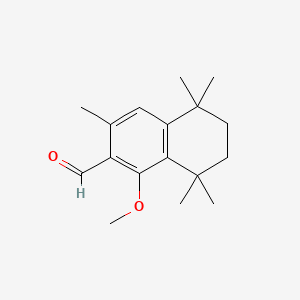
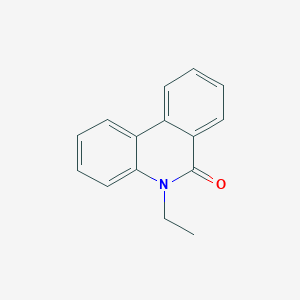

![3-phenylfuro[3,4-c]-pyridine-1-(3H)-one](/img/structure/B8555495.png)
